![molecular formula C8H5ClO2S2 B144125 Benzo[b]thiophene-5-sulfonyl chloride CAS No. 128852-05-1](/img/structure/B144125.png)
Benzo[b]thiophene-5-sulfonyl chloride
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Overview
Description
Benzo[b]thiophene-5-sulfonyl chloride is a heterocyclic organic compound . It has a molecular weight of 246.733680 g/mol and a molecular formula of C9H7ClO2S2 . It is also known by other synonyms such as BENZO [B]THIOPHEN-5-YLMETHANESULFONYL CHLORIDE .
Synthesis Analysis
The synthesis of benzothiophene motifs, which includes Benzo[b]thiophene-5-sulfonyl chloride, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack . The S-migration process was rationalized to lead to the products .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-5-sulfonyl chloride consists of a benzothiophene core with a sulfonyl chloride functional group attached to the 5-position of the benzothiophene ring .Scientific Research Applications
Pharmaceutical Intermediates
Benzo[b]thiophene derivatives are commonly used as intermediates in pharmaceutical synthesis. The sulfonyl chloride group in particular is a reactive functional group that can be used to introduce sulfonamide structures into molecules, which are prevalent in various drugs .
Synthesis of Value-Added Compounds
The compound can be involved in electrochemically-promoted synthesis processes, which are important for creating value-added compounds, potentially including drug molecules .
Material Chemistry
Due to its stability and commercial availability, benzo[b]thiophene is a significant player in material chemistry. It serves as a π-building block for functional materials .
Anticancer Research
Benzo[b]thiophene derivatives have been evaluated for their potential anticancer effects. The sulfonyl chloride could be used to synthesize derivatives with antiproliferative activities against various cancer cell lines .
Organic Synthesis
The compound may be used in organic synthesis reactions, such as aryne reactions with alkynyl sulfides, to produce a wide range of substituted benzothiophenes .
Safety and Hazards
Mechanism of Action
Target of Action
Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices .
Mode of Action
Benzo[b]thiophene-5-sulfonyl chloride is synthesized from aryne precursors and alkynyl sulfides . The compound interacts with its targets through an aryne reaction with alkynyl sulfides, leading to the formation of benzo[b]thiophenes . This interaction results in a wide range of 3-substituted benzothiophenes .
Biochemical Pathways
Benzo[b]thiophene derivatives are known to play a significant role in various research fields, including pharmaceutical sciences and materials chemistry .
Result of Action
Benzo[b]thiophene derivatives are known to be crucial players for functional materials due to their air-stability and commercial availability .
properties
IUPAC Name |
1-benzothiophene-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJHYDVNAYQMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-5-sulfonyl chloride |
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